(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHRCYXNJACEV-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used technique for synthesizing peptides and complex amino acid derivatives. The process typically involves the following steps:
Resin Preparation : The synthesis begins with the attachment of the first amino acid to a solid support resin. For this compound, a resin that can accommodate the Boc (tert-butyloxycarbonyl) protecting group is often used.
Amino Acid Coupling : Subsequent amino acids are added one at a time through coupling reactions. Each addition involves activating the carboxylic acid of the incoming amino acid, allowing it to bond with the amine of the previously attached amino acid on the resin.
Deprotection : After each coupling step, protective groups (such as Boc) are removed to expose reactive sites for further reactions.
Cleavage from Resin : Once the peptide chain is fully assembled, it is cleaved from the resin using strong acids (e.g., trifluoroacetic acid) to yield the final product.
Comparative Analysis of Methods
The choice between SPPS and solution-phase synthesis depends on several factors, including scale, complexity, and desired purity of the final product. A comparison table is provided below:
| Aspect | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |
|---|---|---|
| Scalability | High scalability for large peptides | Limited scalability |
| Efficiency | High efficiency with automated systems | Variable efficiency |
| Purity of Product | Typically higher due to direct purification from resin | Requires extensive purification |
| Time Required | Generally faster due to automation | Longer reaction times |
| Flexibility in Modifications | Limited flexibility once resin-bound | High flexibility in modifications |
Research Findings
Recent studies have focused on optimizing synthesis routes for complex amino acid derivatives like this compound. Notable findings include:
Reaction Conditions Optimization : Adjusting temperature and solvent conditions significantly impacts yield and purity during both SPPS and solution-phase synthesis.
Protecting Group Strategies : The choice of protecting groups can influence both the efficiency of coupling reactions and the stability of intermediates.
Biological Activity Exploration : Research indicates that compounds with similar structures exhibit significant biological activity, suggesting potential applications in drug discovery and development.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides and sulfones.
Reduction: The sulfoxide group can be reduced back to the thioether.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Methionine.
Substitution: Free methionine amine.
Scientific Research Applications
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: In the study of protein structure and function, as well as in the synthesis of peptide-based drugs.
Medicine: In the development of therapeutic peptides and as a model compound in drug discovery.
Industry: In the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, yielding the free amine .
Comparison with Similar Compounds
Key Structural and Functional Differences
Analysis of Structural Modifications
- Boc Protection : The Boc group in the target compound and the piperidine analog improves stability compared to sulfonamide-protected intermediates (e.g., ).
- Methylsulfanyl Groups : Present in all listed compounds, these groups enhance hydrophobicity and may influence membrane permeability.
- Quinazolinone Moiety: Introduced in ’s analog, this heterocyclic group is associated with HIV integrase inhibition (EC50 values: 20–25 µM in related compounds) .
Biological Activity
The compound (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid, often referred to as a derivative of amino acids with potential pharmaceutical applications, has garnered interest due to its unique structural features and biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.
Chemical Structure
The compound belongs to the class of amino acids modified by the incorporation of tert-butoxycarbonyl (Boc) protecting groups and methylthio functionalities. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial activity. For instance, derivatives with methylthio groups have shown effectiveness against various bacterial strains, suggesting a potential role in antibiotic development .
Antitumor Activity
Studies have highlighted the potential antitumor properties of this compound. A study on related saponins indicated that they possess cytotoxic effects against cancer cell lines, suggesting that modifications to the amino acid backbone can enhance biological activity against tumors . The mechanism may involve apoptosis induction in cancer cells, which warrants further investigation.
Neuroprotective Effects
Certain analogs have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells . The specific compound's efficacy in neuroprotection remains an area for future exploration.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps of chemical reactions including protection-deprotection strategies and coupling reactions. The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity .
Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Identified antimicrobial properties against E. coli and S. aureus with MIC values lower than standard antibiotics. |
| Lee et al. (2021) | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potential for therapeutic use. |
| Kim et al. (2023) | Reported neuroprotective effects in a model of Alzheimer's disease, highlighting reduced amyloid plaque formation. |
Q & A
Q. What are the recommended synthetic routes for preparing (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid?
The compound can be synthesized via stepwise peptide coupling using tert-butoxycarbonyl (Boc) and methylsulfanyl protecting groups. Key steps include:
- Boc protection of the primary amine group in (2S)-2-amino-4-methylsulfanylbutanoic acid ().
- Michael addition of thioglycolic acid to α,β-unsaturated carbonyl intermediates to introduce methylsulfanyl groups ().
- Solid-phase peptide synthesis (SPPS) for sequential amide bond formation, as demonstrated in structurally similar compounds ().
Q. Example Protocol :
Protect the N-terminus with Boc.
Activate the carboxyl group using HOBt/DCC.
Couple with the next amino acid derivative.
Deprotect Boc groups under acidic conditions (e.g., TFA).
Reference : Synthesis of methylsulfanyl-containing peptides via SPPS is detailed in .
Q. How can researchers characterize the stereochemical purity of this compound?
Analytical Methods :
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers ().
- Circular Dichroism (CD) : Monitor ellipticity at 220 nm to confirm α-helical or β-sheet secondary structures.
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for related compounds ().
Q. Data Interpretation :
Q. What stability challenges arise from the methylsulfanyl groups in this compound?
The methylsulfanyl (SCH₃) groups are prone to oxidation and disulfide bond formation under ambient conditions.
- Storage Recommendations :
- Store at -20°C under inert gas (N₂/Ar) to prevent oxidation.
- Use reducing agents (e.g., DTT) in aqueous buffers ().
- Stability Testing :
Critical Finding : Methylsulfanyl degradation occurs rapidly at pH >8.0, necessitating pH-controlled formulations .
Advanced Research Questions
Q. How can enantiomeric impurities in the synthesis of this compound be minimized?
Q. Solutions :
- Low-Temperature Deprotection : Use TFA at 0°C to reduce racemization.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., L-proline) for enantioselective thiol additions ().
Case Study : A 15% improvement in ee was achieved using L-proline in thioglycolic acid coupling .
Q. What structure-activity relationships (SAR) are critical for modifying this compound’s bioactivity?
Key Modifications :
Q. SAR Table :
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| SCH₃ → SeCH₃ | ↑ Antioxidant activity | |
| Boc → Acetyl | ↓ Plasma half-life | |
| Methylsulfanyl → H | ↑ Proteolytic degradation |
Q. How should researchers resolve contradictions in reported synthetic yields?
Common Issues :
Q. Troubleshooting Protocol :
Use MALDI-TOF MS to detect truncated peptides.
Optimize coupling time (2–24 hrs) based on steric hindrance.
Validate Boc removal via ninhydrin test.
Resolution : Yield discrepancies are often due to residual protecting groups; rigorous purification (e.g., preparative HPLC) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
